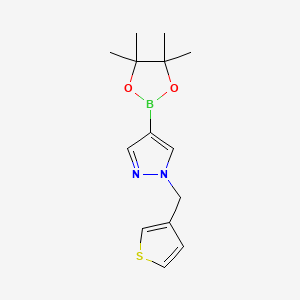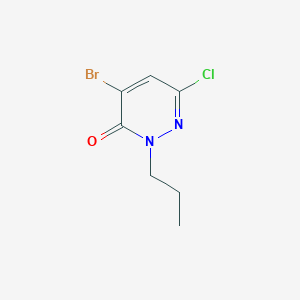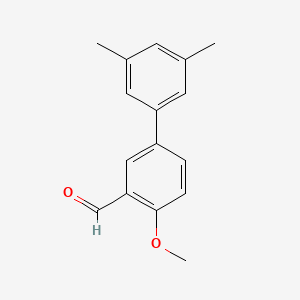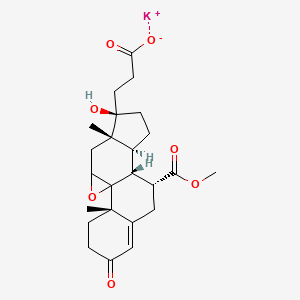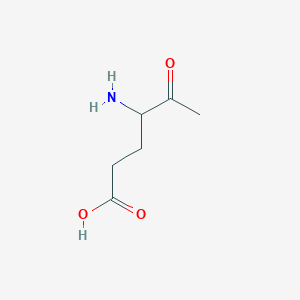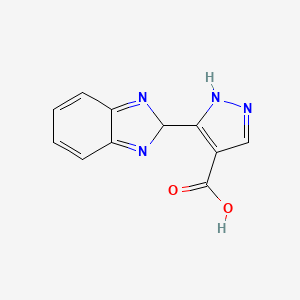
1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and pyrazole rings in a single molecule makes this compound a promising candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1H-benzimidazole with pyrazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and enhance product purity.
化学反応の分析
Types of Reactions: 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as optical sensors and catalysts.
作用機序
The mechanism of action of 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events critical for cell signaling and proliferation.
類似化合物との比較
1H-benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1H-pyrazole: Exhibits anti-inflammatory, analgesic, and antipyretic activities.
Uniqueness: 1-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of benzimidazole and pyrazole rings in a single molecule, which enhances its potential biological activities and broadens its range of applications. The presence of both moieties allows for interactions with multiple molecular targets, making it a versatile compound for drug development and other scientific research.
特性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
5-(2H-benzimidazol-2-yl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N4O2/c16-11(17)6-5-12-15-9(6)10-13-7-3-1-2-4-8(7)14-10/h1-5,10H,(H,12,15)(H,16,17) |
InChIキー |
DLXWPGSQEKRBRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(N=C2C=C1)C3=C(C=NN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
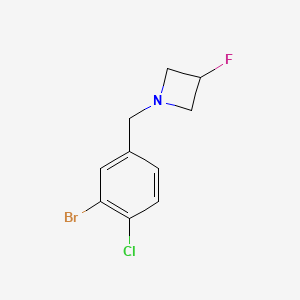

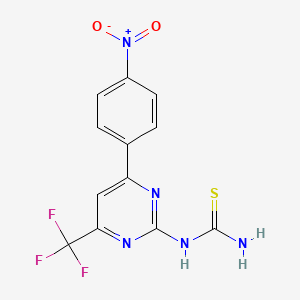
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
